Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Overview
Description
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe imidazo[4,5-B]pyridine scaffold is known for its biological activity and is considered a promising bioisostere for purines, which are essential components in many biological processes .
Mechanism of Action
Target of Action
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives have been found to target IKK-ε and TBK1 . These targets play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, IKK-ε and TBK1, to activate NF-kappaB . This activation occurs through a process of phosphorylation
Biochemical Pathways
The activation of NF-kappaB through the phosphorylation process by IKK-ε and TBK1 is a key biochemical pathway affected by this compound . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Pharmacokinetics
It is mentioned that the design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability .
Result of Action
The activation of NF-kappaB can lead to various cellular responses, including inflammation, immunity, cell growth, and death . .
Biochemical Analysis
Biochemical Properties
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is involved in various biochemical reactions
Cellular Effects
Its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Temporal Effects in Laboratory Settings
The temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been extensively documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another common method includes the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often involve the use of formaldehyde as the carbonyl component, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as the use of high-yield catalysts and efficient purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere for purines, which are crucial in DNA and RNA structures.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-A]pyridine: Utilized in the synthesis of drugs like zolimidine.
Uniqueness
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVPXSBGABKEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392436 | |
Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-09-3 | |
Record name | 78316-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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